Cas no 2228941-49-7 (2-(4-Bromo-2-nitrophenyl)ethanethioamide)

2-(4-Bromo-2-nitrophenyl)ethanethioamide 化学的及び物理的性質
名前と識別子
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- 2228941-49-7
- EN300-1925234
- 2-(4-bromo-2-nitrophenyl)ethanethioamide
- 2-(4-Bromo-2-nitrophenyl)ethanethioamide
-
- インチ: 1S/C8H7BrN2O2S/c9-6-2-1-5(3-8(10)14)7(4-6)11(12)13/h1-2,4H,3H2,(H2,10,14)
- InChIKey: ZPTCMXWXOSDIEC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])CC(N)=S
計算された属性
- せいみつぶんしりょう: 273.94116g/mol
- どういたいしつりょう: 273.94116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 104Ų
2-(4-Bromo-2-nitrophenyl)ethanethioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925234-0.25g |
2-(4-bromo-2-nitrophenyl)ethanethioamide |
2228941-49-7 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1925234-0.5g |
2-(4-bromo-2-nitrophenyl)ethanethioamide |
2228941-49-7 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1925234-1.0g |
2-(4-bromo-2-nitrophenyl)ethanethioamide |
2228941-49-7 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1925234-10.0g |
2-(4-bromo-2-nitrophenyl)ethanethioamide |
2228941-49-7 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1925234-0.05g |
2-(4-bromo-2-nitrophenyl)ethanethioamide |
2228941-49-7 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1925234-2.5g |
2-(4-bromo-2-nitrophenyl)ethanethioamide |
2228941-49-7 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1925234-5.0g |
2-(4-bromo-2-nitrophenyl)ethanethioamide |
2228941-49-7 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1925234-1g |
2-(4-bromo-2-nitrophenyl)ethanethioamide |
2228941-49-7 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1925234-5g |
2-(4-bromo-2-nitrophenyl)ethanethioamide |
2228941-49-7 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1925234-0.1g |
2-(4-bromo-2-nitrophenyl)ethanethioamide |
2228941-49-7 | 0.1g |
$867.0 | 2023-09-17 |
2-(4-Bromo-2-nitrophenyl)ethanethioamide 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
2-(4-Bromo-2-nitrophenyl)ethanethioamideに関する追加情報
2-(4-Bromo-2-nitrophenyl)ethanethioamide: A Comprehensive Overview
The compound with CAS No. 2228941-49-7, known as 2-(4-Bromo-2-nitrophenyl)ethanethioamide, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and a thioamide functional group. These functional groups contribute to its distinctive chemical properties and reactivity, making it an interesting subject for research and development.
Ethanethioamide derivatives have been extensively studied due to their potential in pharmaceuticals, agrochemicals, and advanced materials. The presence of the nitro group in this compound enhances its electron-withdrawing properties, which can influence the electronic characteristics of the molecule. This makes it a valuable component in the synthesis of advanced materials such as semiconductors and optoelectronic devices. Recent studies have shown that the integration of such functional groups can significantly improve the performance of these materials under various operating conditions.
The bromine atom in the structure of 2-(4-Bromo-2-nitrophenyl)ethanethioamide introduces additional reactivity, particularly in substitution reactions. This feature has been leveraged in recent research to develop novel synthetic pathways for complex organic molecules. For instance, bromine substitution reactions have been employed to create biologically active compounds with potential applications in drug discovery.
One of the most promising areas of application for this compound is in the field of drug delivery systems. The thioamide group in the molecule has been shown to exhibit biocompatibility and controlled release properties, making it an ideal candidate for encapsulating therapeutic agents. Recent advancements in nanotechnology have enabled the use of this compound as a building block for creating nanoparticles that can deliver drugs to specific target sites within the body with high precision.
In addition to its chemical applications, 2-(4-Bromo-2-nitrophenyl)ethanethioamide has also found relevance in environmental science. Its ability to act as a catalyst in certain degradation reactions has been explored for breaking down persistent organic pollutants (POPs). This property aligns with global efforts to develop sustainable solutions for environmental remediation.
The synthesis of Ethanethioamide derivatives has undergone significant optimization in recent years. Researchers have developed novel methodologies that enhance the yield and purity of these compounds while minimizing waste generation. These advancements are critical for scaling up production to meet the growing demand across various industries.
In conclusion, CAS No. 2228941-49-7, or 2-(4-Bromo-2-nitrophenyl)ethanethioamide, stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique combination of functional groups provides a platform for innovative research and development, contributing to advancements in medicine, materials science, and environmental protection. As research continues to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.
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